molecular formula C6H9N B11836682 7-Azabicyclo[4.1.0]hept-3-ene

7-Azabicyclo[4.1.0]hept-3-ene

Cat. No.: B11836682
M. Wt: 95.14 g/mol
InChI Key: CLXBSKWHNHENQB-UHFFFAOYSA-N
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Description

7-Azabicyclo[410]hept-3-ene is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Azabicyclo[4.1.0]hept-3-ene typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of an amino group with a carboxylic acid derivative, followed by cyclization to form the bicyclic structure . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound can be achieved through optimized synthetic routes that allow for large-scale production. These methods often involve the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Azabicyclo[4.1.0]hept-3-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PIDA can yield pyran-fused aziridines .

Scientific Research Applications

7-Azabicyclo[4.1.0]hept-3-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Azabicyclo[4.1.0]hept-3-ene involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways . The exact mechanism can vary depending on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its bicyclic structure and the presence of a nitrogen atom within the ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H9N

Molecular Weight

95.14 g/mol

IUPAC Name

7-azabicyclo[4.1.0]hept-3-ene

InChI

InChI=1S/C6H9N/c1-2-4-6-5(3-1)7-6/h1-2,5-7H,3-4H2

InChI Key

CLXBSKWHNHENQB-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2C1N2

Origin of Product

United States

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